Niobium pentyloxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Niobium pentyloxide, also known as niobium pentoxide, is an inorganic compound with the chemical formula Nb₂O₅. It is a colorless, insoluble solid that is widely used as a precursor for other niobium compounds and materials. This compound is predominantly utilized in alloying, capacitors, optical glasses, and the production of lithium niobate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Niobium pentyloxide can be synthesized through various methods. One common method involves the hydrolysis of niobium pentachloride (NbCl₅) in the presence of water, which produces this compound and hydrochloric acid as by-products: [ 2 \text{NbCl}_5 + 5 \text{H}_2\text{O} \rightarrow \text{Nb}_2\text{O}_5 + 10 \text{HCl} ]

Another method involves the oxidation of niobium metal in air, which directly forms this compound . Additionally, this compound can be prepared by hydrolyzing niobium alkoxides in the presence of acetic acid, followed by calcination of the gels to produce the orthorhombic form .

Industrial Production Methods

In industrial settings, this compound is often produced by the oxidation of niobium dioxide (NbO₂) in air, forming the polymorph L-Nb₂O₅ . This method is widely used due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Niobium pentyloxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is attacked by hydrofluoric acid (HF) and dissolves in fused alkali .

Common Reagents and Conditions

Oxidation: Niobium metal or niobium dioxide can be oxidized in air to form this compound.

Reduction: This compound can be reduced to niobium metal using reducing agents such as hydrogen or carbon.

Substitution: This compound reacts with halogens like fluorine, chlorine, bromine, and iodine to form niobium halides.

Major Products Formed

Oxidation: this compound (Nb₂O₅)

Reduction: Niobium metal (Nb)

Substitution: Niobium halides (e.g., NbF₅, NbCl₅)

Applications De Recherche Scientifique

Optoelectronic Devices

Niobium pentoxide is widely used in optoelectronic devices due to its high refractive index and transparency in the visible spectrum. Its applications include:

- Optical Coatings : Nb2O5 is employed in thin films for anti-reflective coatings and mirrors, enhancing light transmission and reducing glare in optical systems .

- Photovoltaic Cells : Its semiconductor properties make it suitable for use in solar cells, where it can improve light absorption and conversion efficiency .

Dental Materials

Research has demonstrated that niobium pentoxide can enhance the properties of dental adhesive resins. Key findings include:

- Improved Mechanical Properties : Incorporating Nb2O5 into dental adhesives increases microhardness and radiopacity, making the materials more durable and easier to visualize during dental procedures .

- Biocompatibility : The material is considered a promising alternative for polymer-based biomaterials due to its favorable interaction with biological tissues .

Catalysis

Niobium pentoxide exhibits catalytic properties that are beneficial in various chemical reactions:

- Catalytic Converters : It is used in automotive catalytic converters to reduce emissions by facilitating the conversion of harmful gases into less harmful substances .

- Environmental Remediation : Nb2O5 nanoparticles have been studied for their photocatalytic capabilities in degrading organic pollutants from wastewater, showcasing their potential in environmental cleanup efforts .

Gas Sensors

The unique electronic properties of niobium pentoxide make it an effective material for gas sensing applications:

- Sensitivity to Gases : Nb2O5 thin films can detect various gases at low concentrations, making them suitable for environmental monitoring and safety applications .

- Selectivity : The material shows promise in selectively detecting specific gases due to its tunable surface properties .

Biomedical Applications

The medical field has also explored the use of niobium pentoxide:

- Drug Delivery Systems : Research indicates that Nb2O5 can be utilized in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents effectively .

- Tissue Engineering : Its properties support cell adhesion and growth, making it a candidate for scaffolds in tissue engineering applications .

Mécanisme D'action

The mechanism by which niobium pentyloxide exerts its effects is primarily related to its physicochemical properties. As an n-type semiconductor with a bandgap of around 3.4 eV, this compound exhibits remarkable catalytic and electronic properties . It interacts with various molecular targets and pathways, including ion transport and electron transfer processes, making it suitable for applications in catalysis, energy storage, and electronic devices .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Titanium dioxide (TiO₂)

- Zinc oxide (ZnO)

- Tin(IV) oxide (SnO₂)

- Zirconium dioxide (ZrO₂)

Uniqueness

Niobium pentyloxide stands out due to its higher conduction band edge position compared to titanium dioxide and zinc oxide, which results in higher open-circuit voltage and more significant electron lifetime in applications such as dye-sensitized solar cells . Additionally, its unique crystal structure and rapid ion diffusion ability make it highly effective in supercapacitors and hybrid ion capacitors .

Activité Biologique

Niobium pentoxide (Nb2O5) has garnered significant interest in biomedical research due to its diverse biological activities, including antimicrobial, antitumor, and bioactive properties. This article delves into the biological activity of Nb2O5, focusing on its mechanisms, applications, and relevant case studies.

1. Overview of Niobium Pentoxide

Niobium pentoxide is a metal oxide with various structural forms and unique properties that make it suitable for various applications in medicine and materials science. Its nanoparticles (Nb2O5 NPs) are particularly noteworthy for their enhanced surface area and reactivity.

2. Antimicrobial Activity

Research indicates that Nb2O5 NPs exhibit significant antimicrobial properties against a range of pathogens.

- Mechanism : The antimicrobial effect is attributed to the generation of reactive oxygen species (ROS) upon exposure to light, which can damage microbial cell membranes and DNA.

- Case Study : In a study by Salim et al., Nb2O5 NPs reduced biofilm formation of Staphylococcus aureus and Pseudomonas aeruginosa at concentrations as low as 400 µg/ml .

Table 1: Antimicrobial Efficacy of Nb2O5 NPs

| Pathogen | Concentration (µg/ml) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 400 | Significant |

| Pseudomonas aeruginosa | 400 | Significant |

| Escherichia coli | Not specified | Moderate |

3. Antitumor Activity

Niobium pentoxide also demonstrates promising antitumor effects.

- Mechanism : The antitumor activity is believed to result from the induction of apoptosis in cancer cells through oxidative stress.

- Case Study : The same study reported growth inhibition rates of 60% for L20B cells and 33.9% for MCF7 cells when exposed to 50 µg/ml of Nb2O5 NPs .

Table 2: Antitumor Efficacy of Nb2O5 NPs

| Cell Line | Concentration (µg/ml) | Growth Inhibition (%) |

|---|---|---|

| L20B | 50 | 60 |

| MCF7 | 50 | 33.9 |

4. Bioactivity in Bone Regeneration

Niobium pentoxide has shown potential in enhancing bone regeneration processes.

- Mechanism : The incorporation of Nb into biocompatible materials has been linked to increased osteoblast activity and biomineralization.

- Case Study : Research demonstrated that Nb2O5 coatings improved cell adhesion and alkaline phosphatase (ALP) expression in pre-osteoblastic cells, indicating enhanced osteogenic potential .

Table 3: Bioactivity Indices of Nb2O5 Coatings

| Parameter | Nb2O5 Coating Effect |

|---|---|

| Cell Adhesion | Increased |

| ALP Expression | Enhanced |

| Biomineralization Capacity | Improved |

5. Synthesis and Characterization

The biological activity of Nb2O5 is influenced by its synthesis method, which affects its morphology and surface properties.

- Synthesis Methods : Various methods such as sol-gel, hydrothermal, and sputtering techniques have been employed to produce Nb2O5 with different structural characteristics .

- Characterization Techniques : Techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are used to analyze the structural properties and confirm the presence of desirable phases for biological applications.

Propriétés

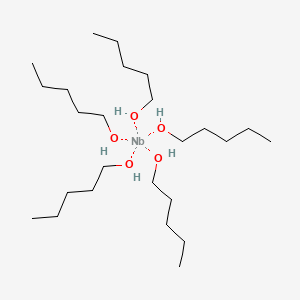

IUPAC Name |

niobium;pentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C5H12O.Nb/c5*1-2-3-4-5-6;/h5*6H,2-5H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTNAEXBLSJWKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO.CCCCCO.CCCCCO.CCCCCO.CCCCCO.[Nb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H60NbO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.